molecular formula C18H21F2N3O2S B2439793 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzenesulfonamide CAS No. 1448127-82-9

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2439793
CAS No.: 1448127-82-9
M. Wt: 381.44
InChI Key: LJGSDRABDKQOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H21F2N3O2S and its molecular weight is 381.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2S/c19-15-6-3-7-16(20)18(15)26(24,25)21-11-13-10-17(12-8-9-12)23(22-13)14-4-1-2-5-14/h3,6-7,10,12,14,21H,1-2,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGSDRABDKQOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=C(C=CC=C3F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, cyclopentyl and cyclopropyl groups, and a sulfonamide moiety. Its molecular formula is C18H22F2N4O2SC_{18}H_{22}F_{2}N_{4}O_{2}S with a molecular weight of approximately 389.5 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in inhibiting pro-inflammatory pathways.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits notable anti-inflammatory effects. Key findings include:

  • Reduction of Edema and Leukocyte Migration : The compound has shown efficacy in decreasing edema and inhibiting leukocyte migration in animal models of inflammation.
  • Downregulation of Pro-inflammatory Cytokines : It significantly reduces levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are critical mediators in inflammatory responses.
  • NF-κB Inhibition : The compound effectively suppresses the activation of the NF-κB pathway, which is pivotal in regulating immune response and inflammation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in inflammatory signaling pathways. The mechanism likely involves:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory prostaglandins .
  • Targeting Kinases : The structural components may allow it to interact with various kinases that modulate inflammatory processes, although specific kinase interactions remain to be elucidated.

Case Studies and Research Findings

Several studies have explored the biological effects of similar pyrazole derivatives, providing insights into their therapeutic potential:

StudyFocusFindings
Anti-inflammatory effectsDemonstrated significant reduction in inflammation markers in vivo.
COX-2 inhibitionIdentified structure-activity relationships leading to potent COX-2 inhibitors among pyrazole derivatives.
Review on cyclopropenoid compoundsDiscussed various derivatives showing diverse biological activities including anti-inflammatory effects.

Future Directions

Given its promising anti-inflammatory properties, further research is warranted to explore:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for therapeutic applications.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects will be essential for potential therapeutic use.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2,6-difluorobenzenesulfonamide?

  • Methodological Answer : Synthesis optimization should focus on variables such as solvent polarity, temperature, and catalyst selection. For example, highlights controlled copolymerization techniques using ammonium persulfate (APS) as an initiator, which can be adapted for stepwise functionalization of the pyrazole and benzenesulfonamide moieties . A fractional factorial design is recommended to test combinations of reaction parameters (e.g., molar ratios of cyclopentyl/cyclopropyl substituents, reaction time) to maximize yield and purity.

Q. How can analytical characterization techniques validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 19F for fluorinated groups), HPLC-MS for purity assessment, and X-ray crystallography to confirm stereochemistry. demonstrates the utility of PubChem-derived computational tools (e.g., InChI key validation) for cross-verifying structural descriptors . For sulfonamide linkage confirmation, FT-IR spectroscopy can identify S=O and N-H stretching frequencies.

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Systematically modify substituents on the pyrazole core (e.g., cyclopentyl vs. cyclopropyl groups) and benzenesulfonamide moiety (fluorine positioning). Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to hypothetical targets, followed by in vitro assays (e.g., enzyme inhibition). emphasizes integrating computational predictions with synthetic validation to narrow SAR hypotheses .

Q. How can solubility and stability profiles be assessed under varying experimental conditions?

  • Methodological Answer : Conduct shake-flask solubility tests in buffers (pH 1–10) and organic solvents (DMSO, ethanol). For stability, use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. ’s material characterization protocols (e.g., thermal gravimetric analysis) can be adapted to assess decomposition thresholds .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the photophysical or electronic properties of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and excitation energies. details a hybrid workflow combining Gaussian 16 for geometry optimization and TD-DFT for UV-vis absorption prediction, validated against experimental fluorescence data . For fluorinated systems, include solvent effects (PCM model) to improve accuracy.

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Perform meta-analysis of dose-response curves (e.g., IC50 variability) using tools like GraphPad Prism. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional effects). ’s multi-laboratory validation framework for protist and mammalian cell data provides a template for reconciling discrepancies .

Q. What strategies mitigate off-target effects while enhancing selectivity for the intended biological target?

  • Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled analogs) to screen against panels of related receptors/enzymes. For sulfonamide derivatives, ’s structural analogs suggest that fluorination at the 2,6-positions reduces off-target interactions compared to mono-fluorinated variants . Pair this with proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding.

Q. How can metabolite identification be streamlined during preclinical studies?

  • Methodological Answer : Employ LC-HRMS/MS with fragmentation patterns matched to synthetic standards. Use in vitro models (e.g., liver microsomes) to predict Phase I/II metabolites. ’s synthesis protocols for labeled intermediates (e.g., ¹⁴C-isotopes) can aid in tracking metabolic pathways .

Q. What experimental designs enable the development of fluorescent probes based on this compound?

  • Methodological Answer : Introduce heteroatom-functionalized groups (e.g., boron-dipyrromethene (BODIPY)) at the sulfonamide or pyrazole positions. ’s maleimide derivative design provides a blueprint for tuning fluorescence via substituent electronegativity and conjugation length . Validate using confocal microscopy in live-cell imaging assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.